![molecular formula C14H15ClN4O B2824910 (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone CAS No. 2189498-34-6](/img/structure/B2824910.png)
(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity. Techniques such as spectroscopy and chromatography can be used .Scientific Research Applications
Drug Discovery
The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists to develop new drugs . The 1,2,3-triazole ring is also a privileged structure in drug discovery, with numerous drugs on the market containing this motif .
Organic Synthesis
Both the pyrrolidine and 1,2,3-triazole rings are useful in organic synthesis. The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization . The 1,2,3-triazole ring is highly stable and can withstand a variety of reaction conditions .
Polymer Chemistry
The 1,2,3-triazole ring has found applications in polymer chemistry . Its high stability and strong dipole moment make it an attractive building block for the synthesis of polymers.
Supramolecular Chemistry
The 1,2,3-triazole ring is also used in supramolecular chemistry . Its ability to form hydrogen bonds can be exploited to create complex structures.
Bioconjugation
The 1,2,3-triazole ring can be used in bioconjugation, a process where two biomolecules are chemically joined . This is often used in the development of targeted drug delivery systems.
Chemical Biology
In chemical biology, the 1,2,3-triazole ring is used as a bioorthogonal handle, allowing researchers to selectively label and track biomolecules in living systems .
Fluorescent Imaging
The 1,2,3-triazole ring can be used in fluorescent imaging . When incorporated into a fluorescent probe, it can help visualize biological processes in real time.
Materials Science
In materials science, the 1,2,3-triazole ring can be used to create materials with unique properties . Its high stability and strong dipole moment can be exploited to create materials with specific characteristics.
Mechanism of Action
Target of Action
The compound, also known as (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone, is a complex molecule that contains a pyrrolidine ring and a 1,2,3-triazole ring Compounds with similar structures have been reported to interact with various enzymes and receptors .
Mode of Action
It’s known that the 1,2,3-triazole ring can inhibit both ache and buche activities . Additionally, the 1,2,3-triazole ring can interact with the amino acids present in the active site of EGFR receptors . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a broad range of biological activities .
Pharmacokinetics
The presence of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action and stability of similar compounds .
Safety and Hazards
properties
IUPAC Name |
(4-chlorophenyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-12-5-3-11(4-6-12)14(20)18-9-1-2-13(18)10-19-16-7-8-17-19/h3-8,13H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODRRCNXSHJFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)CN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-chlorobenzoyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.